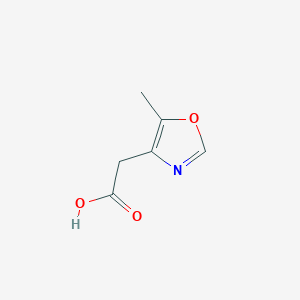

5-Methyloxazole-4-acetic Acid

Description

Overview of Oxazole (B20620) Chemistry in Academic Research

Heterocyclic compounds, particularly those containing nitrogen and oxygen, are a cornerstone of medicinal chemistry. tandfonline.com Among these, the oxazole nucleus—a five-membered aromatic ring containing an oxygen atom at position 1 and a nitrogen atom at position 3—has garnered significant attention from researchers. tandfonline.comigi-global.com The unique structural and electronic properties of the oxazole ring make it a valuable scaffold in drug discovery and development. nih.gov

Academic and industrial research has been drawn to oxazole derivatives for their wide array of biological activities. tandfonline.comigi-global.com These compounds are investigated for their potential as anticancer, anti-inflammatory, antibacterial, antiviral, and antidiabetic agents. tandfonline.com The versatility of the oxazole core allows for various chemical modifications, enabling scientists to design novel molecules with specific therapeutic properties. tandfonline.comnih.gov The ongoing development of innovative synthetic methods continues to expand the library of oxazole derivatives available for screening and further research. nih.govresearchgate.net

Rationale for Research on 5-Methyloxazole-4-acetic Acid

The specific interest in this compound stems from its position as a functionalized derivative of the core oxazole structure. Compounds of this nature often serve as crucial intermediates or building blocks in the synthesis of more complex, biologically active molecules. The presence of both a methyl group and an acetic acid moiety on the oxazole ring provides reactive sites for further chemical elaboration.

Research into related compounds, such as the ester form (ethyl 5-methyloxazole-4-carboxylate), highlights their role in creating larger, more intricate heterocyclic systems. These esters are used in studies involving enzyme inhibitors and receptor ligands. Therefore, the rationale for studying this compound is primarily based on its potential utility in synthetic and medicinal chemistry as a precursor for developing novel compounds with desired pharmacological profiles.

Scope and Research Objectives

The objective of this article is to present a focused scientific overview of this compound. The scope is strictly limited to its chemical identity, the significance of its core oxazole structure in research, and its role as a synthetic intermediate. This document will provide available data on its properties and will not discuss topics outside of this defined framework.

Chemical and Physical Data

The following tables provide key identifying and physicochemical information for this compound based on data from chemical databases.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1507656-31-6 | sigmaaldrich.comcacheby.com |

| Molecular Formula | C₆H₇NO₃ | sigmaaldrich.com |

| Synonyms | Not specified | |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 141.12 g/mol |

| Linear Formula | C₆H₇NO₃ | sigmaaldrich.com |

Detailed Research Findings

Detailed experimental studies and specific research findings exclusively focused on this compound are not extensively documented in publicly available literature. Its primary appearance is in chemical supplier catalogs and databases, which underscores its role as a commercially available building block for organic synthesis. sigmaaldrich.comcacheby.com

The research significance of such compounds is often indirect; they are tools for creating more elaborate molecules whose biological activities are then investigated. For instance, its precursor, ethyl 5-methyloxazole-4-carboxylate, is noted as a starting material for synthesizing more complex heterocyclic structures. The hydrolysis of such an ester would yield this compound, preparing it for subsequent reactions, such as amide bond formation, to create a diverse range of derivatives for screening in drug discovery programs. Therefore, the value of this compound in research is primarily as a versatile chemical intermediate.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methyl-1,3-oxazol-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-4-5(2-6(8)9)7-3-10-4/h3H,2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRSLIXXIMTKIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CO1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 5 Methyloxazole 4 Acetic Acid

Overview of Oxazole (B20620) Ring Reactivity

The oxazole ring is a five-membered aromatic heterocycle containing oxygen and nitrogen atoms at positions 1 and 3, respectively. While it possesses a π-electron sextet, its aromaticity is considered modest, leading to a unique reactivity profile that combines characteristics of both aromatic and diene systems. taylorandfrancis.comwikipedia.org Oxazoles are generally thermally stable compounds. taylorandfrancis.com They are weakly basic, with the conjugate acid of the parent oxazole having a pKa of 0.8. wikipedia.org

The electron density of the oxazole ring influences its reactivity towards electrophiles and nucleophiles. The order of acidity for the ring protons is generally C2 > C5 > C4, with the C2 proton being the most acidic. taylorandfrancis.com

Key reactions involving the oxazole ring include:

Electrophilic Substitution: Due to the electron-withdrawing nature of the ring nitrogen, oxazoles are deactivated towards electrophilic attack compared to other heterocycles like pyrrole. When substitution does occur, it preferentially happens at the C5 position, provided it is unsubstituted and activating groups are present. wikipedia.orgclockss.org Halogenation, for instance, primarily yields C5-substituted products. clockss.orgprinceton.edu

Nucleophilic Substitution: This reaction is most feasible when a good leaving group is present at the C2 position. wikipedia.org

Lithiation: Deprotonation can occur at the C2 position using strong bases. The resulting lithiated species can be trapped with various electrophiles, allowing for functionalization at this site. wikipedia.orgprinceton.edu

Diels-Alder Reactions: The oxazole ring can function as an electron-deficient diene in inverse electron demand Diels-Alder reactions, particularly when substituted with electron-withdrawing groups. clockss.org This reaction with alkenes or alkynes is a well-established method for synthesizing substituted pyridines and furans, respectively. wikipedia.orgclockss.org

Oxidation and Reduction: The oxazole ring is relatively resistant to oxidation but can be cleaved under strong conditions like ozonolysis. clockss.org Conversely, the ring can be hydrogenated, indicating it can undergo reduction. princeton.edu

Table 1: General Reactivity of the Oxazole Ring

| Reaction Type | Position of Attack/Reaction | Typical Reagents/Conditions | Outcome | Reference |

|---|---|---|---|---|

| Electrophilic Substitution (e.g., Halogenation) | C5 | Br₂, Cl₂, NBS | Substitution of hydrogen with an electrophile | clockss.orgprinceton.edu |

| Nucleophilic Substitution | C2 | Requires a leaving group at C2 | Displacement of the leaving group | wikipedia.org |

| Lithiation | C2 | Strong bases (e.g., n-BuLi) | Formation of a lithiated intermediate for further reaction | wikipedia.orgprinceton.edu |

| Diels-Alder Reaction | Acts as diene | Alkenes, Alkynes | Formation of pyridines or furans | taylorandfrancis.comwikipedia.orgclockss.org |

| Oxidation | Ring | O₃ (Ozonolysis) | Ring cleavage | clockss.org |

| Reduction | Ring | H₂/Catalyst | Ring hydrogenation | princeton.edu |

Reactions of the Carboxylic Acid and Side Chain

The acetic acid moiety [-CH₂COOH] is the primary site for many derivatization strategies. Its reactions are characteristic of standard carboxylic acids, involving the carboxyl group, and also of aryl-acetic acids, involving the benzylic-like methylene (B1212753) group.

The carboxylic acid group of 5-Methyloxazole-4-acetic acid can be readily converted into an ester. This is a fundamental transformation in organic synthesis, often used for creating derivatives or as a protecting group strategy.

The most common method is the Fischer esterification , where the carboxylic acid is heated with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is reversible and proceeds toward the ester product. chemguide.co.uk

Alternative methods for esterifying aryl and alkyl acids include using N-bromosuccinimide (NBS) as a catalyst under neat conditions, which is notable for being metal-free and tolerant to air and moisture. mdpi.com

Table 2: Esterification of Carboxylic Acids

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Reversible reaction, driven by removal of water. | chemguide.co.uk |

| NBS-Catalyzed Esterification | Alcohol (R'-OH), N-Bromosuccinimide (NBS) | Metal-free, mild conditions, high yields. | mdpi.com |

Conversion of the carboxylic acid to an amide is another crucial derivatization. Amides are prevalent in biologically active molecules. Direct condensation of arylacetic acids with amines can be achieved under microwave assistance in solventless conditions, providing high yields of the corresponding N-arylethyl-arylacetylamides. tandfonline.com

Copper-catalyzed methods have also been developed for the synthesis of α-ketoamides from arylacetic acids and secondary amines in an open atmosphere. rsc.org This reaction involves initial amide formation followed by oxidation of the benzylic methylene group. rsc.org Furthermore, direct catalytic decarboxylative amination of electron-poor arylacetic acids can be accomplished using copper catalysis at or near room temperature. nih.gov

The acetic acid side chain can undergo decarboxylation, where the carboxyl group is removed as carbon dioxide (CO₂). For arylacetic acids, this can be induced photochemically by irradiating their aqueous alkaline solutions. jst.go.jp

Catalytic oxidative decarboxylation is another significant pathway. Using transition-metal complexes, such as those of Manganese(III) or Iron(III), arylacetic acids can be converted to the corresponding aldehydes or ketones. semanticscholar.org This transformation can also be achieved using singlet molecular oxygen as an effective oxidant under mild conditions. ias.ac.in These reactions typically proceed via the formation of a carbonyl derivative by losing the entire carboxyl group. semanticscholar.orgias.ac.in

Oxidation can occur at either the oxazole ring or the side chain. While the oxazole ring itself is relatively stable, it can be cleaved by powerful oxidizing agents like ozone. clockss.org The more common site of oxidation is the side chain.

The methylene group (-CH₂-) adjacent to the oxazole ring is analogous to a benzylic position and is susceptible to oxidation. As seen in oxidative decarboxylation reactions, this position can be oxidized to a carbonyl group. rsc.orgsemanticscholar.orgias.ac.in In a related structure, 2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid, the furan (B31954) ring is noted as a potential site for oxidation. Oxidation of oxazoline (B21484) precursors to form the aromatic oxazole ring is often accomplished with reagents like manganese dioxide (MnO₂) or under Dess-Martin periodinane conditions. acs.orgacs.orgacs.org

Reduction reactions can target the carboxylic acid group or the oxazole ring. The carboxylic acid can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. This is a standard transformation for converting carboxylic acids to their corresponding alcohols.

The oxazole ring itself can be reduced. For example, catalytic hydrogenation can saturate the ring. princeton.edu In related oxazole systems, the reduction of an ester group at the C4 position to a hydroxymethyl group has been successfully achieved using lithium borohydride (B1222165) (LiBH₄), demonstrating that functional groups on the ring can be selectively reduced without affecting the ring itself under certain conditions. researchgate.net A similar reduction of the carboxylic acid group in this compound to yield (5-methyl-1,3-oxazol-4-yl)ethanol is chemically plausible.

Substitution Reactions on the Oxazole Core

The oxazole core of this compound and its derivatives serves as a scaffold for various substitution reactions, allowing for the synthesis of a diverse range of analogues. nih.gov The reactivity of the oxazole ring is influenced by the existing substituents—the methyl group at position 5 and the acetic acid group at position 4. While the ring is generally considered electron-poor, specific positions are susceptible to attack.

Research into related compounds, such as ethyl 5-methyloxazole-4-carboxylate, demonstrates that the oxazole structure can participate in several types of reactions, including nucleophilic substitutions. The C2 position of the oxazole ring is often a primary site for functionalization. The synthesis of derivatives like 2-phenyl-5-methyloxazole-4-carboxylic acid methyl ester confirms that substituents can be introduced at this position. rsc.org

Strategies for derivatization often involve the reaction of precursor molecules to build the substituted oxazole ring system. For instance, the synthesis of various 4,5-disubstituted oxazoles has been achieved through methods like copper-catalyzed cycloaddition reactions, indicating that the core structure is amenable to significant modification. researchgate.net While direct lithiation of the C2 proton is a common strategy for functionalizing oxazoles, specific studies on this compound are not prevalent. However, the chemistry of related isoxazoles, such as the lithiation at the C5-methyl group of 3,5-dimethylisoxazole, showcases the potential for activating specific sites for substitution, although the reactivity pattern for oxazoles differs. cdnsciencepub.com

Stability Studies and Degradation Pathways

The stability of this compound is a critical factor in its synthesis, storage, and application. Forced degradation studies, often conducted under conditions outlined by the International Council for Harmonisation (ICH), help to identify potential degradation pathways. colab.wsresearchgate.net While direct and comprehensive stability data for this compound is limited, studies on the degradation of the pharmaceutical agent leflunomide (B1674699) provide significant insight into the stability of its core isomer, 5-methylisoxazole-4-carboxylic acid. colab.wsresearchgate.net

Forced degradation studies involving thermal stress indicate that the core isoxazole (B147169) structure is relatively stable. In experiments where leflunomide was subjected to dry heat at 60°C, only minor degradation was observed. researchgate.net The primary degradation product identified in these studies is 5-methylisoxazole-4-carboxylic acid. colab.wsresearchgate.net The low level of degradation suggests that this resulting isoxazole compound possesses considerable thermal stability. Further evidence of its stability is its high melting point, recorded between 144-148 °C, and a predicted boiling point of 308.3 °C. chemicalbook.comlookchem.com

The photostability of the related 5-methylisoxazole-4-carboxylic acid has also been evaluated through forced degradation studies. When exposed to UV light at 254 nm, the parent compound leflunomide showed only minor degradation. researchgate.net This suggests that the resulting 5-methylisoxazole-4-carboxylic acid, a principal degradation product, is also reasonably stable under photolytic conditions. colab.wsresearchgate.net

The hydrolytic stability of the oxazole ring is highly dependent on its substituents and the pH of the environment. Studies show that leflunomide readily degrades under acidic, alkaline, and neutral hydrolytic stress to form 5-methylisoxazole-4-carboxylic acid. colab.wsresearchgate.net This indicates that the amide linkage in leflunomide is labile, leading to the formation of the stable isoxazole carboxylic acid.

Conversely, the oxazole ring in 5-methyloxazole (B9148) derivatives demonstrates significant stability under certain hydrolytic conditions. For example, the synthesis of 5-methyloxazole-4-carboxylic acid from its corresponding ethyl ester is achieved by hydrolysis with a strong acid, such as 60% aqueous sulfuric acid or concentrated hydrochloric acid at elevated temperatures (85°C). google.com The fact that the oxazole ring remains intact during this vigorous process underscores its stability.

However, the stability is not universal across all substituted oxazoles. Research on 5-hydroxyoxazole-4-carboxylic acid derivatives has found them to be unstable, readily undergoing hydrolytic ring-opening and decarboxylation. nih.gov This highlights the crucial role of the 5-methyl group in conferring stability to the oxazole ring in this compound.

Table 1: Summary of Forced Degradation Studies on Leflunomide, Yielding 5-Methylisoxazole-4-carboxylic Acid

| Stress Condition | Reagent/Method | Observation | Reference |

| Acidic Hydrolysis | 0.1 N Hydrochloric Acid | Susceptible to degradation | colab.ws, researchgate.net |

| Alkaline Hydrolysis | 0.1 N Sodium Hydroxide (B78521) | Susceptible to degradation | colab.ws, researchgate.net |

| Neutral Hydrolysis | Water | Susceptible to degradation | colab.ws, researchgate.net |

| Oxidative | 3% v/v Hydrogen Peroxide | Minor degradation | colab.ws, researchgate.net |

| Thermal | Dry Heat (60°C) | Minor degradation | researchgate.net |

| Photolytic | UV Light (254 nm) | Minor degradation | researchgate.net |

Spectroscopic and Structural Characterization of 5 Methyloxazole 4 Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential tool for determining the precise structure of organic molecules by mapping the chemical environments of protons (¹H) and carbon atoms (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number, connectivity, and chemical environment of protons in a molecule. For derivatives of 5-Methyloxazole-4-acetic Acid, specific chemical shifts (δ) are observed for the protons of the methyl group, the methylene (B1212753) bridge, and any protons on the oxazole (B20620) ring.

In the methyl ester derivative, 2-phenyl-5-methyloxazole-4-carboxylic acid methyl ester, the methyl group protons at position 5 (C5-CH₃) exhibit a singlet at approximately δ 2.68 ppm. rsc.org The protons of the methyl ester appear as a singlet at δ 3.91 ppm. rsc.org Similarly, for (S)-2-(1-Aminoethyl)-5-methyloxazole-4-carboxylic acid methyl ester, the C5-CH₃ protons are found at δ 2.68 ppm. rsc.org Based on these related structures, the ¹H NMR spectrum of this compound is expected to show a characteristic singlet for the C5-methyl group around δ 2.5-2.7 ppm and another singlet for the methylene (-CH₂-) protons of the acetic acid moiety. The acidic proton of the carboxyl group (-COOH) would likely appear as a broad singlet at a downfield shift, typically above δ 10.0 ppm, depending on the solvent and concentration.

Table 1: Predicted and Observed ¹H NMR Chemical Shifts for this compound and Its Derivatives

| Proton Type | Observed Shift (δ ppm) in Derivatives | Predicted Shift (δ ppm) for this compound | Multiplicity | Reference |

| C5-CH₃ | 2.68 | ~2.5 - 2.7 | Singlet | rsc.org |

| -CH₂-COOH | Not directly available | ~3.5 - 3.8 | Singlet | N/A |

| -COOH | >10.0 (in related carboxylic acids) | >10.0 | Broad Singlet | oup.com |

| Oxazole-H | 7.87 - 8.15 (at C2 or other positions) | ~7.8 - 8.2 (if H at C2) | Singlet | rsc.orgrsc.org |

Note: Predicted shifts are estimations based on data from structurally similar compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy identifies the different carbon environments within a molecule. For oxazole derivatives, distinct signals are expected for the carboxylic acid carbon, the oxazole ring carbons, the methylene carbon, and the methyl carbon.

In the related compound, methyl 5-(acetoxymethyl)oxazole-4-carboxylate, the key carbon signals are observed at δ 170.04 (ester C=O), δ 161.35, δ 152.23, δ 150.51, and δ 129.54 for the oxazole ring and its substituents, and δ 20.48 for the acetate (B1210297) methyl group. rsc.org For 5-methyloxazole-2-carboxamide, the carboxamide carbonyl carbon appears at approximately δ 165 ppm. For this compound, the carboxyl carbon (-COOH) is predicted to resonate around δ 170-175 ppm. The carbons of the oxazole ring (C2, C4, C5) would appear in the typical aromatic/heterocyclic region of δ 120-165 ppm. The methylene carbon (-CH₂-) would likely be found around δ 30-40 ppm, and the methyl carbon (C5-CH₃) would be at a higher field, around δ 10-15 ppm.

Table 2: Predicted and Observed ¹³C NMR Chemical Shifts for this compound Derivatives

| Carbon Type | Observed Shift (δ ppm) in Derivatives | Predicted Shift (δ ppm) for this compound | Reference |

| -COOH | 161.60 (ester C=O) | ~170 - 175 | rsc.org |

| Oxazole C2 | ~150 - 163 | ~150 - 163 | rsc.org |

| Oxazole C4 | ~128 - 140 | ~128 - 140 | rsc.org |

| Oxazole C5 | ~150 - 160 | ~150 - 160 | rsc.org |

| -CH₂-COOH | Not directly available | ~30 - 40 | N/A |

| C5-CH₃ | 12.9 | ~10 - 15 | acs.org |

Note: Predicted shifts are estimations based on data from structurally similar compounds.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which can confirm the molecular formula of a compound. For derivatives like N-((2-phenylthiazol-4-yl)methyl)oxazole-5-carboxamide, the calculated mass for the protonated molecule [M+H]⁺ was 286.0645, with the found mass being identical, confirming the formula C₁₄H₁₁N₃O₂S. acs.org Similarly, for 5-methyloxazole-2-carboxamide, HRMS confirms the molecular ion [M+H]⁺ at m/z 141.0425.

For this compound (C₆H₇NO₃), the expected exact mass is 141.0426 g/mol . An HRMS analysis would be expected to show a protonated molecular ion [M+H]⁺ peak at m/z 142.0504. The fragmentation pattern would likely involve the loss of the carboxyl group (-COOH, 45 Da) or the entire acetic acid side chain. The identification of 5-methylisoxazole-4-carboxylic acid, a structural isomer, as a degradation product in other studies has been confirmed using HRMS. colab.wsresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key functional groups have characteristic absorption frequencies.

For this compound, the most prominent absorption bands would be from the carboxylic acid and the oxazole ring. The carboxylic acid O-H stretch is expected to produce a very broad absorption band in the range of 2500-3300 cm⁻¹. The carbonyl (C=O) stretch of the carboxylic acid will result in a strong, sharp peak typically between 1700 and 1725 cm⁻¹. The oxazole ring itself will show characteristic C=N and C-O stretching vibrations in the fingerprint region (below 1650 cm⁻¹).

In related ester derivatives like methyl 5-(acetoxymethyl)oxazole-4-carboxylate, a strong carbonyl (C=O) peak is observed at 1747 cm⁻¹, and a C=N stretch appears at 1622 cm⁻¹. rsc.org For 5-methylisoxazole-4-carboxylic acid, a related compound, IR spectra are available for characterization. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Reference |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very Broad | nih.gov |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong, Sharp | rsc.org |

| Oxazole Ring | C=N stretch | ~1620 - 1650 | Medium | rsc.org |

| Oxazole Ring | C-O stretch | ~1050 - 1250 | Medium to Strong | rsc.org |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystal, providing unequivocal proof of a molecule's absolute stereochemistry and detailed insights into its crystal packing. For oxazole derivatives, this method confirms the planarity of the oxazole ring and reveals the spatial orientation of its substituents. researchgate.netsmolecule.com

Furthermore, studies on other oxazole and isoxazole (B147169) derivatives highlight how intermolecular forces, including hydrogen bonds and π–π stacking, stabilize the crystal lattice. openaccessjournals.comkoreascience.kriucr.org For instance, the crystal structure of one oxazole derivative was stabilized by C6-H6…N2 intermolecular hydrogen bonds. openaccessjournals.com In another case, analysis of an etoxazole (B1671765) metabolite showed that while no significant hydrogen bonds were present, weak intermolecular contacts led to π–π-stacked dimers. iucr.org The conformation of the rings and the torsion angles of substituent groups are also precisely determined, revealing any deviations from planarity. iucr.org

Hirschfeld surface analysis is often paired with X-ray crystallography to quantify the various intermolecular contacts that contribute to the crystal packing. For ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, H···H interactions were found to be the most significant contributors to the packing arrangement. vensel.org These detailed structural insights are invaluable for understanding structure-activity relationships and for designing new molecules with specific three-dimensional geometries.

Table 1: Crystallographic Data for Representative Oxazole Derivatives

| Compound | Crystal System | Space Group | Key Stabilizing Interactions | Reference |

| Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Monoclinic | P21/n | Intramolecular C-H…O/N; Intermolecular C-H…O | vensel.org |

| Azatricyclo-sulfonamide oxazole derivative | Monoclinic | P21/c | Intermolecular C-H…N hydrogen bonds | openaccessjournals.com |

| 6-Ethoxy-3-phenyl-5a,9a-dihydro-3H-chromen[4,3-c] sielc.comoxazole-3a(4H)-carbonitrile | Monoclinic | C2/c | Weak C-H…N hydrogen bond interactions | koreascience.kr |

| Etoxazole metabolite (R13) | Monoclinic | P21/c | π–π stacking; Weak C-H⋯N contacts | iucr.org |

Chromatographic Techniques for Purity Assessment and Analysis

Chromatographic methods are fundamental for separating, identifying, and quantifying this compound and its derivatives. These techniques are essential for monitoring reaction progress, assessing the purity of the final product, and isolating specific compounds from complex mixtures. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are among the most powerful and commonly employed chromatographic techniques in this context.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of oxazole and isoxazole carboxylic acids. vulcanchem.com Reversed-phase (RP-HPLC) is the most common mode used for these analyses, effectively separating the target compound from impurities and byproducts. sielc.commdpi.com

In typical RP-HPLC methods for compounds like 5-methylisoxazole-4-carboxylic acid, a C18 column is used as the stationary phase. sielc.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution. sielc.comfarmaciajournal.com To improve peak shape and control the ionization state of the carboxylic acid group, an acid modifier like trifluoroacetic acid (TFA), phosphoric acid, or formic acid is frequently added to the mobile phase. sielc.com For example, a common mobile phase combines acetonitrile with 0.1% trifluoroacetic acid to suppress ionization, leading to better retention and resolution.

Detection is typically performed using a UV detector at a wavelength where the oxazole ring or other chromophores in the molecule absorb strongly, often in the range of 210–270 nm. researchgate.net The purity of the compound is determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram. Modern HPLC methods can achieve high resolution, allowing for the separation of closely related structural isomers and degradation products. These methods are scalable and can be adapted for preparative separation to isolate pure compounds for further studies. sielc.com

Table 2: Typical HPLC Conditions for Analysis of Related Oxazole/Isoxazole Carboxylic Acids

| Parameter | Condition | Purpose/Comment | Reference(s) |

| Mode | Reversed-Phase (RP-HPLC) | Standard for moderately polar organic compounds. | sielc.commdpi.com |

| Stationary Phase | C18 Column | Provides hydrophobic interactions for separation. | |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | Common solvent systems for RP-HPLC. | sielc.comfarmaciajournal.com |

| Additive | Phosphoric Acid, Formic Acid, or TFA (0.1%) | Suppresses ionization of the carboxylic acid, improving peak shape. | sielc.com |

| Detection | UV at 210-270 nm | Detects the aromatic oxazole ring and other chromophores. | researchgate.net |

| Application | Purity Assessment, Impurity Profiling | Validated to quantify purity levels, often >95%. | vulcanchem.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. sigmaaldrich.com This hyphenated technique is invaluable for the structural confirmation and impurity profiling of this compound and its derivatives, as it provides molecular weight and fragmentation data in addition to retention time.

For the analysis of oxazole derivatives, LC-MS is used to confirm the molecular weight of the synthesized compound by identifying the molecular ion peak, such as [M+H]⁺ or [M-H]⁻, with high accuracy. High-resolution mass spectrometry (HRMS) is particularly powerful, as it can confirm the elemental composition of the parent molecule and its fragments.

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the molecular ion. The resulting fragmentation patterns are characteristic of the molecule's structure. For instance, in the analysis of a Boc-protected methyloxazole derivative, fragmentation corresponding to the loss of the tert-butyl group (56 Da) and the methyl ester group (32 Da) was observed, helping to confirm the compound's identity. In forced degradation studies, LC-MS is critical for identifying degradation products by analyzing their mass-to-charge ratios and fragmentation pathways.

Table 3: LC-MS Applications in the Analysis of Oxazole Derivatives

| Application | Technique | Findings and Significance | Reference(s) |

| Structural Validation | LC-HRMS | Confirms molecular formula via accurate mass measurement of the molecular ion [M+H]⁺. | |

| Impurity Identification | LC-MS/MS | Detects and identifies trace impurities and intermediates by their unique mass and fragmentation. | |

| Degradation Analysis | LC-MS/MS | Characterizes degradation products in stability studies by identifying fragmentation patterns (e.g., loss of HCl). | |

| Metabolite Quantification | LC-MS/MS | Enables sensitive and specific quantification of metabolites in biological matrices. | nih.gov |

Computational and Theoretical Studies on 5 Methyloxazole 4 Acetic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has become a standard method for investigating the electronic characteristics of oxazole (B20620) derivatives. Calculations, often employing methods like B3LYP with basis sets such as 6-311G++(d,p), enable the accurate prediction of optimized molecular geometries, frontier molecular orbital energies (HOMO and LUMO), and other electronic parameters. researchgate.net These computational studies have been instrumental in revealing the distinct electronic features of oxazole compounds, including specific HOMO-LUMO energy gaps that are crucial in determining their chemical reactivity and potential for intermolecular interactions.

For instance, DFT calculations can elucidate the distribution of electron density, identify sites susceptible to electrophilic or nucleophilic attack, and predict the molecule's dipole moment. vulcanchem.com In a study on a related compound, 3-(2-fluoro-4-methyl-phenyl)-5-methyl-isoxazole-4-carboxylic acid, DFT calculations at the B3LYP/6-31G(d) level were used to determine its electronic structure. The insights gained from such calculations are vital for understanding the molecule's stability and reactivity. dergipark.org.tr

| Property | Value/Description | Source Derivation |

| Dipole Moment | 5.2 Debye | DFT simulations vulcanchem.com |

| Topological Polar Surface Area | 129–135 Ų | Computational modeling vulcanchem.com |

Molecular Modeling of Reaction Mechanisms

Molecular modeling is a critical tool for understanding the mechanisms of chemical reactions involving 5-methyloxazole-4-acetic acid and its derivatives. mdpi.com For example, in cross-coupling reactions, the carboxylic acid anion can act as a directing group, and computational models can help elucidate the step-by-step pathway of such transformations. These models can identify transition states, calculate activation energies, and provide a detailed picture of the bond-forming and bond-breaking processes.

Theoretical studies on related oxazole compounds have investigated various reactions, including oxidation, reduction, and substitution. By simulating these reaction pathways, researchers can predict the most likely products and optimize reaction conditions. rsc.org For example, understanding the mechanism of cycloaddition reactions is key to the synthesis of many substituted oxazoles. rsc.org

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and intermolecular interactions of this compound are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential shapes (conformers) a molecule can adopt and how it behaves over time. mdpi.com

MD simulations can reveal the stability of different conformations and the dynamics of the molecule in various environments, such as in solution. mdpi.commdpi.com For instance, the planarity of the oxazole ring and the orientation of the acetic acid side chain can be investigated. nih.gov Intramolecular hydrogen bonds, which can significantly influence the molecule's preferred conformation, can also be identified and their strengths assessed through these simulations. researchgate.netiucr.org Studies on related structures have shown that the molecule is often nearly planar, a conformation that can be stabilized by such intramolecular interactions. nih.goviucr.orgnih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry plays a crucial role in the interpretation of experimental spectra by predicting spectroscopic parameters. researchgate.net Methods like the Gauge-Including Atomic Orbital (GIAO) are used to predict NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments.

Similarly, DFT calculations can be used to compute vibrational frequencies, aiding in the assignment of bands in infrared (IR) and Raman spectra. researchgate.netnih.gov The comparison between calculated and experimental spectra can validate the computed molecular structure and provide a more detailed understanding of the vibrational modes. researchgate.netresearchgate.net For example, the characteristic vibrational frequencies of the oxazole ring and the carboxylic acid group can be precisely assigned. researchgate.net

Table 2: Representative Experimental vs. Calculated Spectroscopic Data for Related Structures Note: This table provides an example of the type of data generated in such studies, using information for related compounds as a reference.

| Spectroscopic Technique | Experimental Value (cm⁻¹) | Calculated Value (cm⁻¹) | Method |

| FT-IR | 1625 (C=N stretching) | - | - researchgate.net |

| FT-IR & Raman | Various bands | Various bands | DFT/B3LYP/6-311++G(d,p) researchgate.net |

Studies on Intermolecular Interactions and Crystal Packing

The way molecules of this compound arrange themselves in a solid state is determined by a network of intermolecular interactions. researchgate.net X-ray crystallography provides experimental data on the crystal structure, which can be further analyzed using computational methods to understand the forces driving the crystal packing. researchgate.netiucr.orgiucr.org

Strong intermolecular hydrogen bonds are often observed in the crystal structures of related carboxylic acids, for instance, between the carboxylic acid's hydroxyl group and the nitrogen atom of the oxazole ring of an adjacent molecule. researchgate.netiucr.orgiucr.org These interactions can link molecules into chains or more complex three-dimensional networks. iucr.orgnih.gov Weaker interactions, such as C-H···O and π-π stacking interactions, also play a significant role in stabilizing the crystal lattice. iucr.orgnih.gov Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these different intermolecular contacts. researchgate.net

Applications of 5 Methyloxazole 4 Acetic Acid in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Heterocyclic Systems

5-Methyloxazole-4-acetic acid and its derivatives are valuable building blocks in the synthesis of more complex heterocyclic compounds. The oxazole (B20620) ring is a key structural motif found in a wide array of biologically active natural products and pharmaceutical agents. The substituents on the oxazole core, a methyl group and an acetic acid side chain, provide reactive sites for further chemical modifications, making it a versatile starting material for constructing intricate molecular architectures.

The ester derivative, ethyl 5-methyloxazole-4-carboxylate, is a commonly used intermediate in organic synthesis. The presence of the electron-deficient aromatic oxazole system facilitates nucleophilic substitution and cross-coupling reactions. The ester functionality at the 4-position can be readily transformed through hydrolysis, transesterification, and amidation, while the methyl group at the 5-position influences the electronic properties and steric environment of the molecule.

Derivatives of 5-methyloxazole (B9148), such as 5-(bromomethyl)-4-methyloxazole, are also highly reactive intermediates. The bromomethyl group serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups and the construction of more complex structures. smolecule.com This reactivity makes it a valuable scaffold for developing new bioactive molecules. smolecule.com

The synthesis of 4,5-disubstituted oxazoles has garnered significant attention due to their therapeutic potential. rsc.org An efficient method for preparing these compounds involves the [3+2] cycloaddition reaction of isocyanides and acid chlorides. rsc.org This approach has been utilized to synthesize 5-formyl-4-tosyl oxazole, a highly useful intermediate that can undergo various transformations like Grignard reactions, aldol (B89426) condensations, Wittig reactions, and reductive aminations to yield a diverse range of functionalized oxazoles. rsc.org

The following table summarizes key reactions and transformations involving 5-methyloxazole derivatives, highlighting their role as versatile building blocks:

| Starting Material | Reagents and Conditions | Product Type | Application |

| Ethyl 5-methyloxazole-4-carboxylate | Hydrolysis, Transesterification, Amidation | Carboxylic acids, Esters, Amides | Further derivatization |

| 5-(Bromomethyl)-4-methyloxazole | Amines, Piperazines | Substituted amines | Medicinal chemistry scaffolds |

| 5-(Bromomethyl)-4-methyloxazole | Alkoxides, Phenoxides | Ethers | Bioactive molecules |

| 5-(Bromomethyl)-4-methyloxazole | Carbanions | C-alkylated products | Complex structure synthesis |

| 5-Formyl-4-tosyl oxazole | Grignard reagents, Aldol reaction, Wittig reaction, Reductive amination | Functionalized oxazoles | Diverse heterocyclic synthesis |

Precursor in the Synthesis of Pharmaceutically Relevant Scaffolds

The oxazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. Consequently, this compound and its derivatives serve as crucial precursors in the development of new pharmaceutical agents.

The ability to readily functionalize the oxazole ring and its substituents allows for the systematic exploration of structure-activity relationships (SAR). For example, the synthesis of novel isoxazole-amide analogues as potential anticancer and antioxidant agents has been reported, starting from 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid, a close structural relative. nih.gov The carboxylic acid is activated and then coupled with various aniline (B41778) derivatives to produce a library of carboxamide compounds for biological evaluation. nih.gov

Furthermore, derivatives of 5-methyloxazole have been incorporated into more complex drug-like scaffolds. For instance, N-((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives have been synthesized and evaluated as succinate (B1194679) dehydrogenase inhibitors (SDHi) for potential fungicidal applications. acs.org In this case, 4-methyloxazole-5-carboxylic acid is a key intermediate in the synthetic route. acs.org

The versatility of the oxazole scaffold is further demonstrated by its use in the construction of 3D-scaffolds for compound library assembly. A short and scalable route to bis-morpholine spiroacetals and oxazepane analogues has been developed, where 4-methyloxazole-5-carboxylic acid was used in the functionalization of a secondary amine intermediate. acs.org Such complex and diverse scaffolds are highly valuable in drug discovery programs. rsc.org

Below is a table showcasing examples of pharmaceutically relevant scaffolds synthesized from 5-methyloxazole derivatives:

| Precursor | Reaction | Resulting Scaffold | Potential Application |

| 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid | Amide coupling with anilines | Isoxazole-carboxamides | Anticancer, Antioxidant |

| 4-Methyloxazole-5-carboxylic acid | Amide coupling with (2-arylthiazol-4-yl)methanamine | N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamides | Fungicides (SDHi) |

| 4-Methyloxazole-5-carboxylic acid | Amide coupling with a secondary amine | Functionalized bis-morpholine spiroacetals | Drug discovery libraries |

Development of New Synthetic Pathways and Reagents

Research involving this compound and its analogues contributes to the development of new synthetic methodologies and reagents. The unique reactivity of the oxazole ring system drives the exploration of novel chemical transformations.

The van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) reagents, is a significant method for constructing oxazole rings and has been applied to the synthesis of complex molecules. Modern advancements in synthetic chemistry have led to the development of greener and more efficient methods for oxazole synthesis, such as microwave-assisted synthesis and the use of iodine and potassium carbonate in DMF for mild cyclization.

The synthesis of 4,5-disubstituted oxazoles via the [3+2] cycloaddition of acid chlorides and isocyanides represents a practical and efficient route to this important class of heterocycles. rsc.org This method provides access to intermediates like 5-formyl oxazoles, which are valuable for further functionalization. rsc.org

The chemical properties of related amino-isoxazoles have been studied in reactions with pyruvic acid derivatives, leading to selective synthetic procedures for furanones and pyrrolones. researchgate.net These studies on the reactivity of isoxazole (B147169) derivatives can often be extrapolated to the oxazole series, providing insights for developing new synthetic pathways.

The following table highlights some of the synthetic methodologies developed or refined using oxazole-based compounds:

| Synthetic Method | Description | Key Features |

| van Leusen Oxazole Synthesis | Reaction of tosylmethyl isocyanide (TosMIC) with aldehydes. | Forms diverse oxazole-containing molecules. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate oxazole formation. | Rapid and efficient, aligns with green chemistry principles. |

| [3+2] Cycloaddition | Reaction of acid chlorides and isocyanides to form 4,5-disubstituted oxazoles. | Mild conditions, good yields, provides access to useful intermediates. rsc.org |

| Silver Carbonate-Catalyzed Cyclization | 5-endo cyclization reactions to form substituted oxazoles. | A modern approach for improved synthesis. |

Strategies for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex molecule, such as a drug candidate, in the final steps of its synthesis. nih.govrsc.org This approach allows for the rapid generation of analogues to explore structure-activity relationships and improve drug-like properties. nih.govrsc.org this compound and its derivatives are amenable to various LSF strategies.

C-H functionalization is a key technique in LSF, enabling the direct conversion of C-H bonds into new functional groups. nih.gov For oxazole-containing compounds, regioselective functionalization can be achieved through careful control of reaction conditions. For instance, in Suzuki-Miyaura cross-coupling reactions of 5-methyloxazole-2-carboxamide, catalyst tuning with Pd(PPh3)4 and the use of electron-deficient aryl boronic acids can favor substitution at the C-5 position.

The development of methods for the late-stage fluorination of bioactive molecules is of particular interest, as the introduction of fluorine can significantly impact properties like metabolic stability and binding affinity. nih.gov Strategies for converting C-H, C-O, and C-X (where X is a halogen or other leaving group) bonds to C-F bonds are being actively researched and could be applied to oxazole-containing scaffolds. nih.gov

The ability to perform LSF on oxazole derivatives enhances their value as building blocks in drug discovery. It allows chemists to fine-tune the properties of a lead compound without having to re-synthesize it from scratch.

Here is a table summarizing potential late-stage functionalization strategies applicable to 5-methyloxazole derivatives:

| LSF Strategy | Description | Example Application |

| C-H Arylation | Direct coupling of a C-H bond with an aryl partner. | Introduction of diverse aryl groups to the oxazole ring to probe SAR. |

| C-H Fluorination | Conversion of a C-H bond to a C-F bond. | Improving metabolic stability or binding affinity of a drug candidate. nih.gov |

| Regioselective Cross-Coupling | Controlled functionalization at a specific position of the oxazole ring. | Suzuki-Miyaura coupling at the C-5 position of a 5-methyloxazole derivative. |

| Conversion of C-X to C-F | Replacement of a leaving group (e.g., Br, I, OTf) with fluorine. | Late-stage introduction of fluorine to a pre-functionalized oxazole. nih.gov |

Mechanistic Insights into Biological Activities of Oxazole Derivatives

Modulation of Enzyme and Receptor Activity

Oxazole (B20620) derivatives have been noted for their capacity to interact with various biological targets, including enzymes and cellular receptors, thereby modulating their activity and influencing downstream cellular processes.

The inhibitory action of oxazole derivatives against specific enzymes is a key aspect of their biological function. These compounds can function as enzyme inhibitors by binding to the active sites of target enzymes, which in turn prevents the binding of the natural substrate and blocks the enzyme's catalytic activity.

While direct evidence for 5-Methyloxazole-4-acetic Acid is limited, studies on closely related isoxazole (B147169) derivatives provide insight into potential mechanisms. For instance, some isoxazole compounds act as bioisosteres, mimicking the structure of endogenous substrates to competitively inhibit enzyme function. An example of this is seen with 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid, which has been observed to be a competitive inhibitor of Cyclooxygenase (COX) enzymes, leading to a significant reduction in their activity. Another isoxazole derivative, acivicin (B1666538) ((αS,5S)-α-amino-3-chloro-4,5-dihydro-5-isoxazoleacetic acid), has been identified as an inhibitor of triad (B1167595) glutamine amidotransferases. nih.gov Its mechanism involves a nucleophilic substitution of a chlorine atom, leading to the formation of a covalent adduct with a cysteine residue in the enzyme's active site. nih.gov This suggests that the isoxazole ring structure is a versatile scaffold for designing enzyme inhibitors.

Table 1: Enzyme Inhibition by an Isoxazole Derivative

| Compound | Target Enzyme | Inhibition Type | Observations |

|---|---|---|---|

| 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid | Cyclooxygenase (COX) | Competitive | Significant reduction in enzyme activity observed. |

In addition to enzyme inhibition, oxazole derivatives possess the potential to interact with cellular receptors, thereby influencing signal transduction pathways and modifying cellular functions. The interaction with receptors can lead to a cascade of intracellular events, ultimately altering gene expression and cellular responses.

Research into compounds structurally related to this compound highlights this potential. For example, derivatives of 5-amino-3-methyl-isoxazole have been shown to modulate signaling proteins in Jurkat cells, a human T-lymphocyte cell line. researchgate.net Furthermore, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a class of glutamate (B1630785) receptors crucial for synaptic transmission, can form multiprotein signaling complexes upon activation. researchgate.net The activation of these receptors in Bergmann glia, a type of astrocyte in the cerebellum, leads to their association with signaling proteins such as focal adhesion kinase (FAK) and phosphatidylinositol-3 kinase (PI3-K), thereby influencing the cytoskeletal network. researchgate.net While not directly involving this compound, these findings underscore the capacity of isoxazole-containing molecules to engage with and modulate complex signaling networks.

Anti-inflammatory Pathways and Cellular Models

The anti-inflammatory properties of oxazole derivatives are a significant area of investigation. Preliminary studies indicate that these compounds can effectively reduce inflammatory markers within cellular models, pointing to their therapeutic potential in addressing inflammatory conditions.

A key mechanism underlying the anti-inflammatory effects of oxazole derivatives is the inhibition of pro-inflammatory cytokine production. Tumor Necrosis Factor-alpha (TNF-α) is a critical cytokine involved in systemic inflammation.

In a study using a lipopolysaccharide (LPS)-induced inflammation model in macrophages, treatment with Ethyl 5-Methyloxazole-4-carboxylate, the ethyl ester of this compound, resulted in a notable decrease in the production of pro-inflammatory cytokines, including TNF-α and Interleukin-6 (IL-6), by approximately 40%. This suggests a direct role in modulating inflammatory responses at the cellular level. Further supporting this, various derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid have also been shown to inhibit LPS-induced TNF-α production in human whole blood cultures. nih.gov

Table 2: Anti-inflammatory Activity of an Oxazole Derivative

| Compound | Cellular Model | Inducer | Effect on Pro-inflammatory Cytokines |

|---|---|---|---|

| Ethyl 5-Methyloxazole-4-carboxylate | Macrophages | Lipopolysaccharide (LPS) | ~40% decrease in TNF-α and IL-6. |

Antimicrobial Efficacy and Mechanisms

Research has also highlighted the antimicrobial properties of oxazole derivatives, suggesting their potential as lead compounds for the development of new antibiotics.

The antimicrobial efficacy of this class of compounds has been demonstrated in various in vitro studies against several bacterial strains.

One study evaluating Ethyl 5-Methyloxazole-4-carboxylate showed a significant reduction in the growth of Staphylococcus aureus and Escherichia coli at concentrations exceeding 100 µg/mL. More specific data from other oxazole-based compounds reveal a range of activities. For instance, ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate displayed a Minimum Inhibitory Concentration (MIC) of 56.2 μg/mL against Staphylococcus epidermidis and Bacillus subtilis. mdpi.com Another derivative, N-(2-(1H-imidazol-4-yl)ethyl)-2-(2,3-dihydroxyphenyl)-N-hydroxy-5-methyloxazole-4-carboxamide, exhibited potent activity against Acinetobacter baumannii with an MIC of 2 µg/mL. mdpi.com These findings illustrate the potential of the oxazole scaffold in developing effective antimicrobial agents.

Table 3: In Vitro Antimicrobial Activity of Oxazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Ethyl 5-Methyloxazole-4-carboxylate | Staphylococcus aureus | >100 |

| Ethyl 5-Methyloxazole-4-carboxylate | Escherichia coli | >100 |

| Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | Staphylococcus epidermidis 756 | 56.2 mdpi.com |

| Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | Bacillus subtilis ATCC 6683 | 56.2 mdpi.com |

| N-(2-(1H-imidazol-4-yl)ethyl)-2-(2,3-dihydroxyphenyl)-N-hydroxy-5-methyloxazole-4-carboxamide | Acinetobacter baumannii (UNT190 and UNT197) | 2 mdpi.com |

Impact on Biofilm Formation

The formation of biofilms by pathogenic bacteria presents a significant challenge in clinical settings. Research has explored the potential of various compounds to inhibit or eradicate these resilient microbial communities. Acetic acid, for instance, has demonstrated efficacy against biofilm-producing pathogens. nih.gov Studies have shown that it can prevent the formation of biofilms and eradicate mature ones after a few hours of exposure. nih.gov The mechanism involves disrupting the viability of the cells within the biofilm. nih.gov

In the context of oxazole derivatives, while direct studies on this compound and its specific impact on biofilm formation are not extensively detailed in the provided results, the broader class of isoxazole derivatives has been investigated for their effects on pathogenic biofilms. mdpi.com For example, derivatives of 5-amino-3-methyl-isoxazole-4-carboxylic acid have been synthesized and evaluated for their biological activities, which include immunomodulatory properties. mdpi.com The ability to modulate biological responses suggests a potential avenue for interfering with the complex processes of biofilm development. mdpi.com Furthermore, studies on sanitizing agents have utilized acetic acid to detach and quantify biofilm from surfaces, indicating its role in disrupting the biofilm matrix. d-nb.info

Antiviral Properties and Cellular Replication Studies

Oxazole derivatives are recognized for their broad spectrum of biological activities, including antiviral properties. The oxazole scaffold is a key motif in medicinal chemistry due to its ability to enhance pharmacological activities. nih.gov Research into isoxazole-amide derivatives has demonstrated their potential as antiviral agents. nih.gov

Specifically, novel isoxazole-amide derivatives containing an acylhydrazone moiety have been synthesized and shown to exhibit significant in vivo antiviral activities against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.gov One particular derivative, compound 7t, not only showed curative, protective, and inactivation activities against these viruses but also induced resistance in the host plant by enhancing the activity of defense-related enzymes. nih.gov

In the context of human viruses, oxazole derivatives have been investigated for their activity against human herpes virus type-1 (HHV-1). mdpi.com Certain 7-aminooxazolo[5,4-d]pyrimidines demonstrated the ability to inhibit the replication of HHV-1 in A-549 cell lines. mdpi.com Furthermore, novel oxazole-based macrocycles have been identified as anti-coronaviral agents targeting the SARS-CoV-2 main protease. nih.gov These macrocycles, particularly an isopropyl triester and a triacid derivative, showed potent inhibitory activities against SARS-CoV-2 in Vero-E6 cells. nih.gov The mechanism of action for some of these compounds includes direct virucidal effects and inhibition of viral replication. nih.gov

While direct studies on the antiviral properties of this compound are not explicitly detailed, the extensive research on related oxazole and isoxazole derivatives highlights the potential of this chemical class in the development of new antiviral therapies. nih.gov

Anticancer Potential and Cell Signaling Modulation

The anticancer potential of oxazole and its derivatives is a significant area of research in medicinal chemistry. nih.gov These compounds have been shown to interact with various biological targets, leading to the inhibition of cancer cell growth and the induction of apoptosis.

Inhibition of Tumor Cell Line Growth

Numerous studies have demonstrated the antiproliferative effects of oxazole derivatives against a range of human cancer cell lines. For instance, derivatives of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid have shown the ability to inhibit cancer cell proliferation. Similarly, fluorophenyl-isoxazole derivatives have exhibited significant anticancer effects.

Hybrid compounds incorporating both benzopyran-4-one and isoxazole moieties have displayed potent growth inhibitory activity against various cancer cell lines, including those of the breast (MDA-MB-231), cervix (HeLa), and liver (Hep3B), with some derivatives showing IC50 values as low as 3.3 µM. nih.govchapman.edu These compounds often exhibit selectivity, being more potent against cancerous cells than normal cell lines like HEK-293. nih.govchapman.edu

Furthermore, novel 7-aminooxazolo[5,4-d]pyrimidines have been shown to inhibit the growth of selected tumor cell lines. mdpi.com The antiproliferative activity of these compounds is often dose-dependent. For example, certain isoxazole derivatives have demonstrated a reduction in the viability of human prostate cancer cells in a dose-dependent manner.

| Compound Class | Cancer Cell Lines | Potency (IC50) | Reference |

| Benzopyran-4-one-isoxazole hybrids | MDA-MB-231, HeLa, Hep3B, A549, DU-145 | 3.3–51 µM | nih.govchapman.edursc.org |

| 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid derivatives | Leukemia, MCF-7 (breast), HeLa (cervical), Hep3B (liver) | 15.48 µg/ml (HeLa) | |

| Fluorophenyl-isoxazole derivatives | Human prostate cancer cells | Dose-dependent reduction in cell viability | |

| 7-Aminooxazolo[5,4-d]pyrimidines | Selected tumor cell lines | Growth inhibition | mdpi.com |

| N(4)-Alkyl substituted 5-methoxyisatin (B1196686) thiosemicarbazones | A549 (lung), MCF-7 (breast), A431 (skin) | 6.59-36.49 μM | asianpubs.org |

Elicitation of Cell Apoptosis

A key mechanism through which oxazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Derivatives of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide have been shown to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death, such as the PI3K/Akt pathway.

Similarly, certain benzopyran-4-one-isoxazole hybrid compounds have been found to induce apoptosis. nih.govchapman.edu For example, one such compound at a 5 µM concentration induced apoptosis in 50.8% of MDA-MB-231 breast cancer cells. nih.govchapman.edu The induction of apoptosis is a critical factor in the therapeutic potential of these compounds, as it leads to the elimination of cancer cells.

Studies on 7-aminooxazolo[5,4-d]pyrimidines have also indicated that their activity is associated with the elicitation of cell signaling pathways that lead to apoptosis. mdpi.com The ability of these compounds to trigger apoptosis underscores their potential as anticancer agents. mdpi.com

Structure-Activity Relationship (SAR) Studies for Oxazole Scaffolds

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds in drug discovery. For oxazole scaffolds, these studies involve systematically modifying the substituents on the oxazole ring and evaluating the impact on their bioactivity. tandfonline.com

Influence of Substituents on Bioactivity Profiles

The nature and position of substituents on the oxazole ring significantly influence the biological activity of the resulting derivatives. For example, in a series of isoxazole-amide derivatives designed as antiviral agents, the presence of electron-withdrawing groups on a phenyl ring attached to the isoxazole core was found to be important for activity. nih.gov

In the context of anticancer activity, SAR studies on benzopyran-4-one-isoxazole hybrids revealed that the substitution pattern on the benzopyranone and isoxazole rings affects their antiproliferative potency and selectivity. chapman.edu Similarly, for isoxazole derivatives targeting monoamine oxidase B (MAO-B), the presence of electron-withdrawing or donating groups at specific positions on a phenyl ring attached to the isoxazole determined the inhibitory activity. rsc.org For instance, a derivative with a specific substitution pattern showed excellent MAO-B inhibition with an IC50 value of 0.0053 µM. rsc.org

Furthermore, modifications to the substituents can also impact physicochemical properties like lipophilicity, which in turn affects biological efficacy. For example, enhancing hydrophobic interactions through specific substitutions can improve enzyme inhibition potency. The methyl group at position 5 of the isoxazole ring is thought to contribute to the stability of the ring.

The amine group at position 4 in some isoxazole derivatives enables hydrogen bonding, which can stabilize conformations necessary for biological activity. vulcanchem.com The electronic environment created by substituents, such as electron-donating methyl and ethyl groups, can also alter the reactivity and, consequently, the biological profile of the compound. vulcanchem.com

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Derivatization Strategies

Future synthetic research will likely focus on developing more efficient, sustainable, and diverse methods for the synthesis and derivatization of 5-Methyloxazole-4-acetic acid. Key areas of exploration include:

Green Chemistry Approaches: There is a growing emphasis on environmentally benign synthetic methods. Future work will likely involve the application of microwave-assisted synthesis, ultrasound, and the use of ionic liquids or deep-eutectic solvents to reduce reaction times, energy consumption, and the use of hazardous reagents and solvents in the synthesis of oxazole (B20620) derivatives.

Advanced Catalysis: The development of novel catalytic systems is a promising avenue. This includes the use of transition metals like palladium, copper, and nickel for cross-coupling reactions to introduce a variety of substituents onto the oxazole ring. Gold-catalyzed cyclizations and other metal-free catalytic systems are also emerging as powerful tools for oxazole synthesis.

Electrochemical Synthesis: Electrochemical methods offer a green and efficient alternative to traditional chemical oxidants and reductants. Future research could explore the electrochemical synthesis of this compound and its derivatives, potentially leading to milder reaction conditions and unique reactivity patterns.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. The development of flow-based synthetic routes for this compound would be a significant step towards its large-scale and efficient production.

Novel Derivatization Strategies: Future efforts will focus on the creative derivatization of the this compound scaffold. This will involve modifying both the acetic acid side chain (e.g., through amidation or esterification) and the oxazole ring itself to generate libraries of novel compounds for biological screening.

| Synthetic Strategy | Potential Advantages |

| Green Chemistry | Reduced waste, lower energy consumption, increased safety |

| Advanced Catalysis | High efficiency, selectivity, and functional group tolerance |

| Electrochemical Synthesis | Avoidance of toxic reagents, mild reaction conditions |

| Flow Chemistry | Improved safety, scalability, and reproducibility |

Advanced Mechanistic Investigations of Chemical Transformations

A deeper understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing methods and developing new ones. Future research in this area will likely involve:

In-situ Spectroscopic Techniques: The use of techniques such as in-situ NMR and IR spectroscopy can provide real-time information about reaction intermediates and transition states, offering valuable insights into reaction pathways.

Kinetic Studies: Detailed kinetic analysis of key synthetic steps can help to elucidate the rate-determining steps and the influence of various reaction parameters, leading to more rational process optimization.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states, providing a theoretical framework to complement experimental findings.

Isotope Labeling Studies: The use of isotopically labeled starting materials can help to trace the fate of individual atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Deeper Elucidation of Molecular Targets and Biological Pathways

While oxazole derivatives are known to possess a wide range of biological activities, the specific molecular targets and pathways for many, including this compound, remain to be fully elucidated. Future research should focus on:

Target Identification and Validation: Techniques such as affinity chromatography, activity-based protein profiling, and genetic screening can be used to identify the specific protein targets of this compound derivatives.

Pathway Analysis: Once a target is identified, further studies will be needed to understand how modulation of that target affects broader biological pathways. This can involve techniques like transcriptomics, proteomics, and metabolomics to obtain a systems-level view of the compound's effects.

Structural Biology: X-ray crystallography and cryo-electron microscopy can be used to determine the three-dimensional structure of this compound derivatives in complex with their protein targets. This information is invaluable for understanding the molecular basis of their activity and for guiding the rational design of more potent and selective analogs.

Exploration of New Therapeutic Areas: Given the broad bioactivity of the oxazole scaffold, derivatives of this compound should be screened against a wider range of therapeutic targets, including those involved in cancer, infectious diseases, and inflammatory disorders. benthamscience.com Some known targets for oxazole derivatives include STAT3, G-quadruplexes, and tubulin. benthamscience.com

Development of Advanced Analytical and Characterization Methodologies

The development of robust and sensitive analytical methods is essential for the quality control of this compound and for studying its behavior in biological systems. Future directions in this area include:

Advanced NMR Spectroscopy: The application of two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will continue to be crucial for the unambiguous structural elucidation of novel derivatives.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are essential for confirming molecular formulas and for identifying metabolites in biological studies. Advanced fragmentation techniques, such as tandem mass spectrometry (MS/MS), can provide detailed structural information.

Hyphenated Techniques: The coupling of separation techniques like liquid chromatography (LC) with detection methods like mass spectrometry (LC-MS) and NMR (LC-NMR) will be vital for the analysis of complex mixtures and for pharmacokinetic and metabolism studies.

Chiral Separation Techniques: For derivatives of this compound that are chiral, the development of efficient chiral separation methods (e.g., chiral HPLC) will be necessary to isolate and characterize individual enantiomers, which may have different biological activities.

| Analytical Technique | Application |

| 2D NMR Spectroscopy | Unambiguous structure determination |

| High-Resolution Mass Spectrometry | Accurate mass measurement, metabolite identification |

| LC-MS | Analysis of complex mixtures, pharmacokinetic studies |

| Chiral HPLC | Separation and characterization of enantiomers |

Computational Design and Prediction of Oxazole-Based Molecules

Computational chemistry and in silico methods are becoming increasingly integral to the drug discovery and development process. Future research on this compound will greatly benefit from:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity. These models can then be used to predict the activity of virtual compounds, helping to prioritize synthetic efforts. wisdomlib.org

Molecular Docking: Molecular docking simulations can be used to predict the binding mode of this compound derivatives to their protein targets. jcchems.com This information can provide insights into key binding interactions and guide the design of analogs with improved affinity and selectivity.

Pharmacophore Modeling: Pharmacophore models can be generated based on the structures of known active compounds. These models define the essential three-dimensional arrangement of chemical features required for biological activity and can be used to screen virtual libraries for new lead compounds.

In Silico ADMET Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. jcchems.com This can help to identify compounds with favorable drug-like properties early in the discovery process, reducing the likelihood of late-stage failures.

Q & A

Q. How do structural modifications of this compound enhance its pharmacokinetic profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.